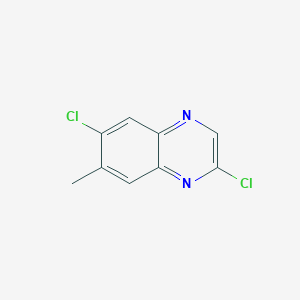![molecular formula C20H20N2O4S B2447959 3-({[3-(2,3-Dihidro-1-benzofuran-5-il)pirrolidin-1-il]sulfonil}metil)-1,2-benzoxazol CAS No. 2097918-54-0](/img/structure/B2447959.png)
3-({[3-(2,3-Dihidro-1-benzofuran-5-il)pirrolidin-1-il]sulfonil}metil)-1,2-benzoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality 3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial del ácido 2,3-dihidro-1-benzofuran-5-ilpropanoico como agente anticancerígeno. Notablemente, ha demostrado efectos significativos de inhibición del crecimiento celular en varias líneas celulares cancerosas, incluyendo leucemia (K-562 y SR), cáncer de pulmón de células no pequeñas (NCI-H322M y NCI-H460), cáncer de colon (HCT-116, KM12 y SW-620), cáncer del sistema nervioso central (SNB-75 y U251), melanoma (LOX IMVI y MDA-MB-435) y cáncer de ovario (OVCAR-4 y OVCAR-8) . Se necesitan más estudios para dilucidar sus mecanismos de acción y optimizar su eficacia.
- El compuesto 56, un derivado de benzofurano que se encuentra en Eupatorium adenophorum, exhibe efectos antivirales contra cepas del virus respiratorio sincitial (RSV). Muestra una actividad prometedora con valores de IC50 de 2.3 μM (RSV LONG) y 2.8 μM (RSV A2) . Investigar su modo de acción y sus posibles aplicaciones clínicas podría ser valioso.
- N-[(7-piridin-4-il-2,3-dihidro-benzofuran-2-il)metil]- (4-metil-1,2,3-tiadiazol-5-il)-formamida, un derivado del ácido 2,3-dihidro-1-benzofuran-5-ilpropanoico, ha mostrado una actividad inmunosupresora muy alta. Podría servir como un compuesto principal para el desarrollo de agentes inmunosupresores .
- Los investigadores han sintetizado y evaluado nuevos derivados del ácido 2,3-dihidro-1-benzofuran-5-ilpropanoico. Estos compuestos exhiben diversas actividades biológicas, incluyendo efectos antitumorales y posibles aplicaciones terapéuticas .
Actividad Anticancerígena
Propiedades Antivirales
Potencial Inmunosupresor
Evaluación Biológica
En resumen, el ácido 2,3-dihidro-1-benzofuran-5-ilpropanoico es prometedor en múltiples áreas de investigación, y las investigaciones adicionales mejorarán nuestra comprensión de su potencial terapéutico. 🌟
Mecanismo De Acción
Target of Action
The primary target of the compound “3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole” is currently unknown . . camara as an Acetylcholinesterase (AChE) inhibitor .
Mode of Action
It is known that 2,3-dihydrobenzofuran, a component of the compound, has been used as a biopesticide
Biochemical Pathways
It is known that 2,3-dihydrobenzofuran, a component of the compound, has shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may affect pathways related to cell growth and proliferation.
Pharmacokinetics
It is known that 2,3-dihydrobenzofuran, a component of the compound, is soluble in alcohol , which may influence its absorption and distribution in the body.
Result of Action
It is known that 2,3-dihydrobenzofuran, a component of the compound, has shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may have potential anti-cancer effects.
Action Environment
It is known that 2,3-dihydrobenzofuran, a component of the compound, is generally considered to be air stable , which may influence its stability in different environments.
Propiedades
IUPAC Name |
3-[[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylmethyl]-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-27(24,13-18-17-3-1-2-4-20(17)26-21-18)22-9-7-16(12-22)14-5-6-19-15(11-14)8-10-25-19/h1-6,11,16H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHILJDFXNCTSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)


![1-[(4-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2447881.png)
![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)


![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)
![4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)
![methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2447893.png)
![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]but-2-ynamide](/img/structure/B2447896.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2447898.png)
